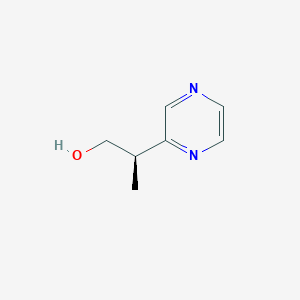
(2R)-2-Pyrazin-2-ylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Pyrazin-2-ylpropan-1-ol, also known as PZP, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. PZP is a chiral molecule, meaning it has two different forms that are mirror images of each other. The (2R) form of PZP has been found to have biological activity, while the (2S) form does not.
Mecanismo De Acción
The mechanism of action of (2R)-2-Pyrazin-2-ylpropan-1-ol is not fully understood, but it is thought to involve the modulation of certain signaling pathways within cells. (2R)-2-Pyrazin-2-ylpropan-1-ol has been shown to inhibit the activity of certain enzymes, such as phospholipase A2 and cyclooxygenase-2, which are involved in inflammation and cancer. Additionally, (2R)-2-Pyrazin-2-ylpropan-1-ol has been shown to activate certain transcription factors, such as NF-kB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
(2R)-2-Pyrazin-2-ylpropan-1-ol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (2R)-2-Pyrazin-2-ylpropan-1-ol can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. Additionally, (2R)-2-Pyrazin-2-ylpropan-1-ol has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a chemotherapeutic agent. In vivo studies have shown that (2R)-2-Pyrazin-2-ylpropan-1-ol can reduce inflammation and pain in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-2-Pyrazin-2-ylpropan-1-ol in lab experiments is that it is a relatively simple molecule to synthesize. Additionally, (2R)-2-Pyrazin-2-ylpropan-1-ol has been shown to have biological activity in vitro and in vivo, making it a potentially useful tool for studying the mechanisms of inflammation and cancer. However, one limitation of using (2R)-2-Pyrazin-2-ylpropan-1-ol in lab experiments is that its mechanism of action is not fully understood, which may complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on (2R)-2-Pyrazin-2-ylpropan-1-ol. One area of interest is further elucidation of its mechanism of action, which may help to identify new therapeutic targets for inflammation and cancer. Additionally, further studies are needed to determine the efficacy and safety of (2R)-2-Pyrazin-2-ylpropan-1-ol in animal models and humans. Finally, there is potential for the development of new derivatives of (2R)-2-Pyrazin-2-ylpropan-1-ol with improved biological activity and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of (2R)-2-Pyrazin-2-ylpropan-1-ol has been described in the literature. One method involves the reaction of pyrazinecarboxaldehyde with (R)-glycidyl butyrate in the presence of a chiral catalyst. This results in the formation of a chiral epoxide intermediate, which is then reduced to the desired product using sodium borohydride. Another method involves the reaction of pyrazine with (R)-1-chloro-2-propanol in the presence of a base. This results in the formation of the (2R) form of (2R)-2-Pyrazin-2-ylpropan-1-ol.
Aplicaciones Científicas De Investigación
(2R)-2-Pyrazin-2-ylpropan-1-ol has been studied for its potential therapeutic applications in a variety of areas. One area of interest is its use as an anti-inflammatory agent. (2R)-2-Pyrazin-2-ylpropan-1-ol has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting that it may have anti-inflammatory effects in vivo. Another area of interest is its potential as an anticancer agent. (2R)-2-Pyrazin-2-ylpropan-1-ol has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
(2R)-2-pyrazin-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(5-10)7-4-8-2-3-9-7/h2-4,6,10H,5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSUKLLBZGNVGD-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B3004339.png)
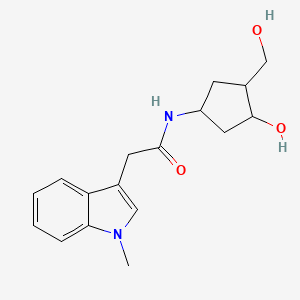
![5-Silaspiro[4.5]decan-8-one](/img/structure/B3004342.png)
![3-(Aminomethyl)-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride](/img/structure/B3004343.png)
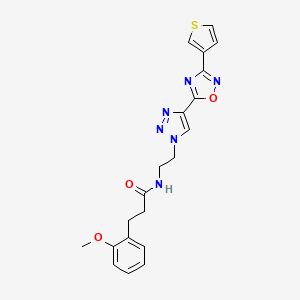
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B3004345.png)
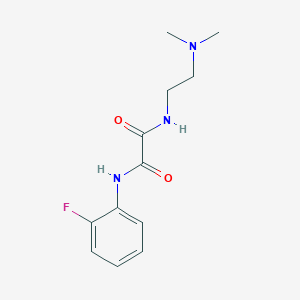
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3004347.png)
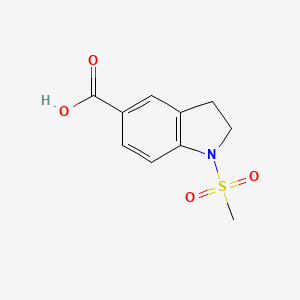
![1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic aci](/img/structure/B3004354.png)
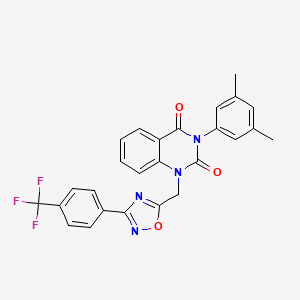
![2-[4-(N-methyl2,3,5,6-tetramethylbenzenesulfonamido)phenoxy]acetic acid](/img/structure/B3004358.png)
![4-benzoyl-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3004359.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3004360.png)